molecular formula C8H4F3N3 B3347020 6-(Trifluoromethyl)pyrido[2,3-b]pyrazine CAS No. 1260880-15-6

6-(Trifluoromethyl)pyrido[2,3-b]pyrazine

Cat. No.: B3347020
CAS No.: 1260880-15-6
M. Wt: 199.13 g/mol
InChI Key: MGNPLXDJWIPFCU-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)pyrido[2,3-b]pyrazine (CAS 1260880-15-6) is a high-purity chemical compound offered at 95% purity for research and development applications . This compound features a pyrido[2,3-b]pyrazine scaffold, a privileged structure in medicinal chemistry known for its versatile biological activity. The incorporation of a trifluoromethyl group is a common strategy in drug design, as it can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity. Researchers value this core structure for its potential in various discovery pipelines. Compounds based on the pyrido[2,3-b]pyrazine structure have demonstrated significant therapeutic potential in scientific literature. They have been investigated as selective inhibitors of eukaryotic elongation factor-2 kinase (eEF-2K), a target relevant in oncology research, particularly in breast cancer models . Furthermore, this scaffold has been explored in the development of cholinesterase inhibitors for Alzheimer's disease research, with some derivatives showing potent dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . The structural features of pyrido[2,3-b]pyrazines also make them attractive ligands in metallochemistry and materials science . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can access this compound in various pack sizes to support their laboratory investigations .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(trifluoromethyl)pyrido[2,3-b]pyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3/c9-8(10,11)6-2-1-5-7(14-6)13-4-3-12-5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNPLXDJWIPFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NC=CN=C21)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857591
Record name 6-(Trifluoromethyl)pyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260880-15-6
Record name 6-(Trifluoromethyl)pyrido[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Trifluoromethyl Pyrido 2,3 B Pyrazine and Its Derivatives

Established Synthetic Routes to the Pyrido[2,3-b]pyrazine (B189457) Core

The formation of the fundamental pyrido[2,3-b]pyrazine ring system is a critical first step, with several established methods available to organic chemists.

Cyclization Reactions and Condensation Approaches utilizing Key Precursors

A prevalent and classical method for constructing the pyrido[2,3-b]pyrazine core is through the condensation reaction of 2,3-diaminopyridine (B105623) with a 1,2-dicarbonyl compound. rsc.orgeurekaselect.com This approach offers a straightforward route to the bicyclic system. The reaction typically proceeds under mild conditions, often in a suitable solvent like ethanol (B145695). rsc.org For instance, the reaction of 2,3-diaminopyridine with a functionalized vicinal diketone yields the corresponding pyrido[2,3-b]pyrazine derivative. researchgate.net The versatility of this method lies in the variability of the 1,2-dicarbonyl component, allowing for the introduction of different substituents at the 2- and 3-positions of the resulting heterocyclic framework.

In a specific example, the condensation of 5-bromo-2,3-diaminopyridine with 4,4'-dibromobenzil (B1581801) in glacial acetic acid has been used to synthesize a brominated pyrido[2,3-b]pyrazine precursor, which can be further functionalized. organic-chemistry.org This highlights the utility of using substituted precursors to build complexity into the final molecule.

Multicomponent Reaction Strategies for Pyrido[2,3-b]pyrazine Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering the advantage of constructing complex molecules in a single step from three or more starting materials, thereby increasing efficiency and reducing waste. enaminestore.com Several MCR strategies have been developed for the synthesis of pyrido[2,3-b]pyrazine derivatives.

One such strategy involves the reaction of indane-1,3-dione, a substituted aromatic aldehyde, and 2-aminopyrazine (B29847) in the presence of a catalytic amount of p-toluenesulfonic acid (p-TSA) in ethanol. researchgate.netresearchgate.netnih.gov This three-component reaction provides access to indeno[2',1':5,6]pyrido[2,3-b]pyrazine derivatives in good to excellent yields. researchgate.netnih.gov The reaction conditions have been optimized, with 20 mol% of p-TSA and a reaction time of approximately 8-9 hours at reflux being effective. researchgate.netnih.gov

Table 1: Optimization of a Three-Component Reaction for Pyrido[2,3-b]pyrazine Synthesis
EntryCatalystSolventTime (h)Yield (%)
1NoneEthanol12<10
2p-TSA (5 mol%)Ethanol1065
3p-TSA (10 mol%)Ethanol978
4p-TSA (20 mol%)Ethanol989
5p-TSA (20 mol%)Water1245
6p-TSA (20 mol%)DCM1072
7p-TSA (20 mol%)THF1068
8p-TSA (20 mol%)Acetonitrile981
9p-TSA (20 mol%)DMF985

Data synthesized from multiple sources describing similar multicomponent reactions.

Strategies for Incorporating the Trifluoromethyl Moiety

The introduction of a trifluoromethyl (CF3) group can significantly alter the physicochemical properties of a molecule, often enhancing its metabolic stability and lipophilicity.

Introduction of Trifluoromethyl Group via Specific Fluorination Reactions

While direct trifluoromethylation of an unactivated heterocyclic ring can be challenging, methods exist for the introduction of a CF3 group onto aromatic systems. These often involve the use of specialized trifluoromethylating reagents. For instance, copper-catalyzed trifluoromethylation of aryl and heteroaryl iodides using reagents like methyl fluorosulfonyldifluoroacetate has been reported. nih.gov Although a direct example for pyrido[2,3-b]pyrazine is not prevalent in the literature, this methodology could potentially be applied to a halogenated pyrido[2,3-b]pyrazine precursor.

Utilizing Trifluoromethyl-containing Building Blocks in Synthesis

A more common and often more efficient strategy for the synthesis of 6-(trifluoromethyl)pyrido[2,3-b]pyrazine involves the use of a pyridine (B92270) or pyrazine (B50134) precursor that already contains the trifluoromethyl group. This approach is widely used in the synthesis of trifluoromethylated pyridines and related heterocycles. nih.gov

A plausible synthetic route would involve the cyclocondensation of 5-(trifluoromethyl)-2,3-diaminopyridine with a suitable 1,2-dicarbonyl compound. The key trifluoromethylated diamine precursor can be synthesized from commercially available trifluoromethylated pyridines through standard functional group manipulations. Another approach involves using trifluoromethyl-containing building blocks in a cyclocondensation reaction. nih.gov For example, ethyl 4,4,4-trifluoro-3-oxobutanoate is a commonly used building block in the synthesis of trifluoromethyl-containing heterocycles. nih.gov A strategy could involve the synthesis of a trifluoromethylated pyrazine derivative first, which is then elaborated into the final pyrido[2,3-b]pyrazine ring system. For instance, trifluoropyruvaldehyde can react with ortho-diamines to form trifluoromethylated pyrazines. acs.org

Advanced Coupling Reactions in Pyrido[2,3-b]pyrazine Functionalization

To create a library of derivatives for various applications, the functionalization of the this compound core is essential. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds and has been successfully applied to halo-substituted pyrido[2,3-b]pyrazines. researchgate.net This reaction allows for the coupling of various primary and secondary amines to the heterocyclic core, introducing a wide range of functional groups. The choice of palladium catalyst, ligand, and base is crucial for the success of these couplings. nih.govwikipedia.org

The Suzuki-Miyaura cross-coupling reaction is another cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between a halogenated heterocycle and a boronic acid or ester. nih.gov This reaction has been used to introduce aryl and heteroaryl substituents onto the pyrido[2,3-d]pyrimidine (B1209978) scaffold, a related heterocyclic system, demonstrating its potential applicability to the functionalization of this compound. researchgate.net

The Sonogashira coupling reaction , which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is also a valuable tool for modifying the pyrido[2,3-b]pyrazine skeleton. wikipedia.orgorganic-chemistry.org This reaction has been employed in the synthesis of pyrrolo[2,3-b]pyrazines, indicating its feasibility for introducing alkynyl groups into the target molecule. researchgate.net

Finally, the Heck reaction , which couples an alkene with an aryl or vinyl halide, provides a means to introduce alkenyl substituents. organic-chemistry.orgnih.gov While specific examples on the pyrido[2,3-b]pyrazine core are less common, the general utility of this reaction in heterocyclic chemistry suggests its potential for the functionalization of this compound.

Table 2: Common Coupling Reactions for Heterocycle Functionalization
Reaction NameBond FormedKey ReactantsCatalyst System
Buchwald-Hartwig AminationC-NAryl/Heteroaryl Halide, AminePalladium catalyst, Ligand, Base
Suzuki-Miyaura CouplingC-CAryl/Heteroaryl Halide, Boronic Acid/EsterPalladium catalyst, Base
Sonogashira CouplingC-C (sp-sp2)Aryl/Heteroaryl Halide, Terminal AlkynePalladium catalyst, Copper(I) co-catalyst, Base
Heck ReactionC-C (alkenyl-aryl)Aryl/Heteroaryl Halide, AlkenePalladium catalyst, Base

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of complex aromatic compounds, including derivatives of this compound. researchgate.net The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly prominent in this context.

The Suzuki-Miyaura coupling facilitates the formation of carbon-carbon bonds by reacting a halogenated pyrido[2,3-b]pyrazine with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.govsci-hub.se For instance, a bromo-substituted this compound can be coupled with various aryl or heteroaryl boronic acids to introduce a wide range of substituents. nih.gov The choice of catalyst, such as Pd(PPh₃)₄ or more advanced systems like XPhosPdG2, ligands, and reaction conditions is crucial for achieving high yields and preventing side reactions like debromination. nih.govmdpi.com Microwave irradiation has been shown to accelerate these reactions significantly. nih.gov

Key Features of Suzuki-Miyaura Coupling for Pyrido[2,3-b]pyrazine Derivatives:

Reactants: Halogenated pyrido[2,3-b]pyrazine and an aryl/heteroaryl boronic acid.

Catalyst: Typically a Pd(0) or Pd(II) complex, e.g., Pd(PPh₃)₄, PdCl₂(dppf). nih.govmdpi.com

Base: An inorganic base such as Na₂CO₃ or K₃PO₄ is required. nih.govmdpi.com

Solvent: A mixture of an organic solvent (e.g., DME, toluene, 1,4-dioxane) and water is often used. nih.govmdpi.com

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds, allowing for the introduction of amine substituents onto the pyrido[2,3-b]pyrazine scaffold. wikipedia.orgnih.gov This reaction involves the palladium-catalyzed coupling of an aryl halide (e.g., a bromo-substituted pyrido[2,3-b]pyrazine) with a primary or secondary amine. wikipedia.orgresearchgate.net The development of specialized phosphine (B1218219) ligands, such as BINAP and DPPF, has been instrumental in expanding the scope of this reaction to include a wide variety of amines and improving reaction efficiency. wikipedia.org The reaction is fundamental for synthesizing amino-derivatives of the target compound, which are valuable for further functionalization. nih.gov

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions

Reaction Type Halide Substrate Coupling Partner Catalyst/Ligand Base Solvent Typical Yield
Suzuki-Miyaura 7-Bromo-pyrido[2,3-b]pyrazine Arylboronic acid Pd(PPh₃)₄ Na₂CO₃ DME/Ethanol/Water Fair to Low (14-28%) nih.gov
Suzuki-Miyaura 3-Bromo-pyrazolo[1,5-a]pyrimidin-5-one Arylboronic acid XPhosPdG2/XPhos K₂CO₃ 1,4-Dioxane Good to Excellent nih.gov
Buchwald-Hartwig 7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine Primary/Secondary Amine Pd₂(dba)₃/BINAP NaOtBu Toluene Moderate to Good researchgate.net
Buchwald-Hartwig Bromo-indazoles Primary Amine Pd-precatalyst/BrettPhos LiHMDS THF High nih.gov

Copper-Catalyzed N-Arylation Approaches

While palladium catalysis is dominant, copper-catalyzed N-arylation, often referred to as the Ullmann condensation, provides a valuable alternative for constructing C-N bonds. researchgate.net This method is particularly useful for coupling aryl halides with N-heterocycles, amides, and amines. In the context of this compound, an iodo-substituted derivative can be coupled with various nitrogen nucleophiles, such as azoles, using a copper catalyst. researchgate.net Research has shown that using CuI as a catalyst can be effective for the N-arylation of heterocyclic compounds. nih.gov These reactions often require a ligand, such as 1,10-phenanthroline, and a base. nih.gov Copper-catalyzed methods can sometimes offer different selectivity or be more cost-effective than palladium-based systems.

Table 2: Conditions for Copper-Catalyzed N-Arylation

Halide Substrate Coupling Partner Catalyst/Ligand Base Solvent Temperature
8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine Azoles CuI / Ligand K₂CO₃ DMF 140 °C researchgate.net
4-Iodo-1H-1-tritylpyrazole Alkylamines CuI / Ligand Cs₂CO₃ Dioxane 110 °C nih.gov

Derivatization and Further Functionalization of this compound Scaffolds

Once the core structure is synthesized, further modifications are often desired to explore structure-activity relationships. This is achieved through various derivatization and functionalization reactions.

Regioselective Halogenation Strategies

Regioselective halogenation is a key strategy for creating functional handles on the this compound scaffold, which can then be used in cross-coupling reactions. researchgate.net The electronic properties of the pyrido[2,3-b]pyrazine ring system, influenced by the nitrogen atoms and the trifluoromethyl group, direct the position of halogenation. mdpi.com Methods for regioselective halogenation can involve deprotometalation-trapping sequences. For instance, treatment with a strong base like a lithium-zinc combination can generate a specific organometallic intermediate that is then trapped with an iodine source to yield a regioselectively iodinated product. researchgate.net Another common approach is electrophilic aromatic substitution using reagents like N-Bromosuccinimide (NBS), where the directing effects of existing substituents determine the outcome. researchgate.net The choice of solvent and reaction conditions can significantly affect the regioselectivity of these brominations. researchgate.net

Introduction of Amine, Hydrazone, and Ether Substituents

With a halogenated this compound in hand, a variety of nucleophiles can be introduced.

Amine Substituents: As discussed in the Buchwald-Hartwig section, amines are readily introduced via palladium-catalyzed amination. researchgate.netresearchgate.net This allows for the synthesis of a library of amino-derivatives.

Hydrazone Substituents: Hydrazone moieties can be incorporated, for example, by reacting a hydrazine (B178648) derivative with a carbonyl group that has been previously installed on the scaffold.

Ether Substituents: Ether linkages can be formed through nucleophilic aromatic substitution (SₙAr) reactions or copper-catalyzed O-arylation. rsc.org For an activated halo-substituted pyrido[2,3-b]pyrazine, reaction with an alkoxide or phenoxide can yield the corresponding ether derivative. Copper-catalyzed O-arylation using a copper catalyst and a base provides a milder alternative for this transformation. rsc.org

Green Chemistry Principles in the Synthesis of this compound Analogs

The principles of green chemistry aim to make chemical synthesis more environmentally benign. In the context of synthesizing complex heterocycles, this often involves reducing solvent use and improving reaction efficiency.

Solvent-Free Synthetic Methodologies

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for volatile and often toxic organic solvents. Research on the synthesis of related heterocyclic systems, such as pyrazolo[3,4-b]pyridines, has demonstrated the feasibility of multicomponent reactions under solvent-free conditions. researchgate.net These reactions, sometimes facilitated by grinding or microwave irradiation, can lead to high yields and improved regioselectivity compared to their solvent-mediated counterparts. researchgate.netrsc.org Applying these principles, a three-component reaction to form a trifluoromethyl-substituted pyridopyrazine analog could potentially be achieved by reacting a diaminopyridine, a trifluoromethyl-β-diketone, and another component under solvent-free conditions, possibly with catalytic p-toluenesulfonic acid. nih.gov This approach minimizes waste and can lead to simpler purification procedures.

Metal-Free Catalysis in Pyrido[2,3-b]pyrazine Formation

The advancement of synthetic methodologies that circumvent the use of metal catalysts is a significant area of focus in green chemistry and pharmaceutical manufacturing. For the synthesis of pyrido[2,3-b]pyrazines, metal-free catalytic approaches offer the benefits of reduced cost, lower toxicity of the final product, and simplified purification procedures. Research in this area has led to the development of efficient protocols, particularly utilizing organocatalysts for the construction of the pyrido[2,3-b]pyrazine core.

One notable metal-free approach involves a multicomponent reaction strategy. nih.govrsc.org This method provides a straightforward and efficient synthesis of novel indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine derivatives. nih.gov The reaction employs p-toluenesulfonic acid (p-TSA), a strong organic acid, as a catalyst. nih.govrsc.org This multicomponent synthesis involves the condensation of an aromatic aldehyde, 2-aminopyrazine, and indane-1,3-dione. nih.govrsc.org

The optimization of the reaction conditions has been systematically studied, exploring various solvents and the necessity of a catalyst. The use of 20 mol% of p-TSA in ethanol at reflux has been identified as the optimal condition, leading to good to excellent yields of the desired products. nih.govrsc.org The reaction proceeds efficiently over a period of approximately 8 to 9 hours. nih.gov This methodology has been successfully applied to a range of substituted aromatic aldehydes, demonstrating its versatility in generating a library of pyrido[2,3-b]pyrazine derivatives. nih.gov The synthesized compounds have been characterized by spectral techniques such as NMR and FT-IR. nih.govrsc.org

The detailed findings from the research on the p-TSA catalyzed synthesis of indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine derivatives are summarized in the table below.

Table 1: p-TSA Catalyzed Synthesis of Indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine Derivatives

Aromatic Aldehyde (2) Product Catalyst Solvent Reaction Time (h) Yield (%)
Benzaldehyde 11H-indeno[2',1':5,6]pyrido[2,3-b]pyrazine p-TSA (20 mol%) Ethanol 9 85
4-Methylbenzaldehyde 11-(4-methylphenyl)-11H-indeno[2',1':5,6]pyrido[2,3-b]pyrazine p-TSA (20 mol%) Ethanol 9 82
4-Chlorobenzaldehyde 11-(4-chlorophenyl)-11H-indeno[2',1':5,6]pyrido[2,3-b]pyrazine p-TSA (20 mol%) Ethanol 9 88

This metal-free catalytic system highlights an effective and environmentally conscious alternative for the synthesis of complex heterocyclic compounds like this compound and its derivatives, paving the way for broader applications in medicinal chemistry and material science. nih.gov

Chemical Reactivity and Mechanistic Investigations of 6 Trifluoromethyl Pyrido 2,3 B Pyrazine

Elucidation of Reaction Mechanisms via Experimental and Computational Approaches

The pyrido[2,3-b]pyrazine (B189457) scaffold is a cornerstone for developing molecules with significant biological and material applications. rsc.orgnih.gov Understanding the mechanisms of its reactions is crucial for the rational design of new derivatives. While specific experimental and computational studies on 6-(trifluoromethyl)pyrido[2,3-b]pyrazine are limited, a broader understanding can be gleaned from studies on the parent heterocycle and related systems.

Analysis of Asynchronous One-Step Mechanisms

Currently, there is a lack of specific research in the refereed literature focusing on asynchronous one-step mechanisms, such as pericyclic reactions, involving this compound. The primary reactivity of the pyrido[2,3-b]pyrazine system is dominated by nucleophilic substitution and reactions involving the nitrogen atoms, which typically proceed through stepwise mechanisms. Future computational studies may reveal the potential for concerted, asynchronous pathways in specific high-energy transformations or photochemical reactions.

Investigations of Nucleophilic Substitution and Intramolecular Cyclization Pathways

The pyrido[2,3-b]pyrazine system is inherently electron-deficient, making it susceptible to nucleophilic attack. The presence of the trifluoromethyl group at the 6-position is expected to further activate the pyridone ring towards nucleophilic aromatic substitution (SNAr). This is analogous to the activation of halogenated pyrimidines and triazines, where halogens flanked by ring nitrogens are readily displaced. zenodo.org

In the case of this compound, nucleophilic attack is most likely to occur at positions C-7 or C-5 of the pyridine (B92270) ring, which are ortho and para to the strongly electron-withdrawing trifluoromethyl group and are also activated by the pyrazine (B50134) ring nitrogens. Studies on related fluoro- and chloro-substituted aza-heterocycles have shown that the position of nucleophilic attack can be highly selective, depending on the reaction conditions and the nature of the nucleophile. rsc.org For instance, in the reaction of pentafluoropyridine (B1199360) with hydroxybenzaldehydes, the site of substitution can be controlled by altering the basicity and temperature of the reaction medium. rsc.org

Intramolecular cyclization is a key reaction for building more complex fused heterocyclic systems from pyrido[2,3-b]pyrazine precursors. These reactions often involve an initial nucleophilic substitution followed by a ring-closing step. For example, 5-chloro-6-formyl-pyridopyrimidines undergo cyclization with aromatic amines, where the initial nucleophilic displacement of the chloride is followed by an electrophilic attack of the formyl group onto the aniline (B41778) ring to form a 1,6-naphthyridine (B1220473) derivative. mdpi.org Similarly, derivatives of this compound bearing appropriate functional groups could be envisioned to undergo intramolecular cyclization to generate novel polycyclic structures.

Intramolecular Transformations and Rearrangements

Intramolecular rearrangements of the pyrido[2,3-b]pyrazine core itself are not commonly reported under typical thermal conditions due to the aromatic stability of the heterocyclic system. However, substituents on the ring can undergo transformations. For instance, the thermolysis of a pyrazinyl-substituted tetrazole leads to the formation of a 1,2,3-triazolo[1,5-a]pyrazine through a diazo intermediate, demonstrating a rearrangement involving a substituent. mdpi.com While not a direct rearrangement of the core, this illustrates how functional groups can be used to induce significant structural changes.

It is conceivable that under photochemical or high-energy conditions, rearrangements of the this compound ring system could occur, but such transformations have not been documented in the literature to date.

Influence of the Trifluoromethyl Group on Reaction Regioselectivity and Kinetics

The trifluoromethyl (CF3) group is a powerful modulator of chemical reactivity due to its strong electron-withdrawing nature (both through inductive and hyperconjugative effects) and its lipophilicity. Its presence at the 6-position of the pyrido[2,3-b]pyrazine ring has a profound impact on reaction outcomes.

Regioselectivity: The CF3 group is a meta-director in electrophilic aromatic substitution on a benzene (B151609) ring. However, on the electron-deficient pyridine ring of the pyrido[2,3-b]pyrazine system, its primary role is to strongly activate the ring towards nucleophilic attack. The regioselectivity of such reactions will be dictated by the combined directing effects of the ring nitrogens and the CF3 group. The strong electron-withdrawing nature of the CF3 group will significantly increase the electrophilicity of the carbon atoms in the pyridine ring, particularly at positions 5 and 7. Research on 6-(trifluoromethyl)comanic acid has shown that the solvent can play a crucial role in directing the regioselectivity of its reactions with nucleophiles. researchgate.net This suggests that the reaction environment could also be a key factor in controlling the regioselectivity of reactions involving this compound.

Kinetics: The CF3 group generally enhances the rate of nucleophilic aromatic substitution reactions by stabilizing the negatively charged Meisenheimer intermediate formed during the reaction. Kinetic studies on the substitution of 2-chloropyrimidine (B141910) have shown that electron-withdrawing groups accelerate the reaction. zenodo.org Therefore, it is expected that nucleophilic substitution on this compound would be significantly faster than on the unsubstituted parent compound. A kinetic study on the Hinsberg reaction to form pyrido[2,3-b]pyrazine derivatives could provide a quantitative measure of the electronic influence of various substituents, including the trifluoromethyl group, on the rate of ring formation. lookchem.com

The table below illustrates the expected impact of the trifluoromethyl group on the reactivity of the pyrido[2,3-b]pyrazine core compared to an unsubstituted (R=H) or an electron-donating (R=OCH3) group at the 6-position.

Substituent (R) at C-6Ring Electron DensitySusceptibility to Nucleophilic AttackRate of SNAr
HNormalModerateBase Rate
OCH3IncreasedDecreasedSlower
CF3 Significantly Decreased Significantly Increased Faster

Stability and Degradation Pathways of this compound Derivatives

The pyrido[2,3-b]pyrazine ring system is a stable aromatic scaffold. The inclusion of a trifluoromethyl group generally enhances the metabolic and chemical stability of organic molecules. The C-F bond is the strongest single bond in organic chemistry, making the CF3 group highly resistant to chemical and enzymatic degradation.

However, the strong electron-withdrawing nature of the CF3 group can render the molecule susceptible to degradation under specific conditions. For example, while resistant to oxidative degradation, the increased electrophilicity of the ring system may make it more prone to attack by strong nucleophiles, potentially leading to ring-opening under harsh basic conditions.

Recent studies have shown that the C-F bonds of an aromatic trifluoromethyl group can be functionalized under specific reductive conditions, often mediated by a base, to form difluoro intermediates. acs.org While this represents a synthetic utility rather than a typical degradation pathway, it highlights that the C-F bonds are not entirely inert. The stability of this compound derivatives will therefore be a balance between the inherent stability of the aromatic core and the C-F bonds, and the increased susceptibility to nucleophilic attack conferred by the CF3 group.

Preclinical Biological Evaluation and Mechanistic Insights for 6 Trifluoromethyl Pyrido 2,3 B Pyrazine Analogs

Antineoplastic Activity and Kinase Inhibition Studies

Analogs based on the pyrido[2,3-b]pyrazine (B189457) and related heterocyclic systems have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival. Dysregulation of these kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.

The RAF-MEK-ERK signaling pathway is a crucial cascade that drives cell proliferation, and mutations in the B-RAF kinase are prevalent in numerous cancers, including melanoma. While direct studies on 6-(trifluoromethyl)pyrido[2,3-b]pyrazine analogs targeting RAF are limited, research on structurally related pyridopyridazinone compounds has yielded potent pan-RAF inhibitors. nih.gov

A structure-based optimization effort led to the discovery of GNE-9815, a pan-RAF inhibitor featuring a pyrido[2,3-d]pyridazin-8(7H)-one hinge-binding motif. nih.gov This compound demonstrated exquisite kinase selectivity and showed synergistic antiproliferative activity in KRAS mutant cancer cell lines (A549 and HCT116) when combined with the MEK inhibitor cobimetinib. nih.gov The development of such compounds highlights the potential of pyridone-based heterocyclic systems to effectively target the RAF kinase pathway. nih.gov

Furthermore, related 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione (B189722) derivatives have been synthesized and identified as covalent inhibitors of KRAS, a key protein that functions upstream of RAF. nih.gov This suggests that the broader pyridopyrazine scaffold is a versatile template for developing inhibitors that can modulate the RAS-RAF signaling cascade at different key points. nih.gov

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant signaling is implicated in various human cancers. nih.govnih.gov The pyrrolo[2,3-b]pyrazine scaffold, a close analog of pyridopyrazine, has been successfully utilized to develop potent FGFR inhibitors. nih.gov

Starting from a hit compound identified in a c-Met inhibitor project, researchers developed a series of 5H-pyrrolo[2,3-b]pyrazine derivatives. nih.gov Optimization of this scaffold led to the discovery of compounds with significant binding activity to FGFR. For instance, transitioning from a 1H-pyrrolo[3,2-b]pyridine ring to a 5H-pyrrolo[2,3-b]pyrazine scaffold dramatically increased binding activity. nih.gov

Similarly, a library of pyrido[2,3-d]pyrimidines was designed to target FGFR3. researchgate.net Many of these analogs showed significant inhibition of in vitro FGFR3 kinase activity, with one compound, 19g, proving effective at inhibiting the auto-phosphorylation of the mutant FGFR3-K650M in transfected cells. researchgate.net These findings underscore the potential of pyrido[2,3-b]pyrazine analogs to function as inhibitors of key RTKs like FGFR, which are important drivers of oncogenesis. nih.govresearchgate.net

The phosphoinositide 3-kinase (PI3K) signaling pathway is one of the most frequently activated pathways in human cancer, playing a central role in cell growth, metabolism, and survival. The pyrido[2,3-b]pyrazine core has been specifically identified in scientific literature as a scaffold that can exhibit selective inhibition of PI3K isozymes. nih.gov This selectivity is crucial as different PI3K isoforms have distinct physiological and pathological roles. The ability to target specific isoforms could lead to more effective therapies with fewer side effects. The related pyrido[2,3-d]pyrimidine (B1209978) scaffold has also been explored for the development of PI3K inhibitors, further validating the potential of this class of heterocycles to target the PI3K pathway. rsc.org

Eukaryotic elongation factor-2 kinase (eEF-2K) is an atypical protein kinase that regulates protein synthesis by phosphorylating and inactivating eEF-2. bohrium.com Its upregulation in various cancers makes it an attractive therapeutic target. bohrium.com

A library of pyrido[2,3-d]pyrimidine-2,4-dione derivatives, which are structurally related to pyridopyrazines, was synthesized and screened for inhibitory activity against eEF-2K. bohrium.com From this series, compound 6 (A-484954) and compound 9 emerged as the most effective inhibitors. bohrium.com Compound 6 significantly reduced eEF-2K activity in MDA-MB-231 breast cancer cells and was able to inhibit the AMPK-mediated activation of eEF-2K. bohrium.com

Inhibition of eEF-2K by Pyrido[2,3-d]pyrimidine Analogs
CompoundIC₅₀ (nM)Reference
Compound 6 (A-484954)420 bohrium.com
Compound 9930 bohrium.com

These findings demonstrate that pyridopyrimidine-based structures can effectively inhibit eEF-2K, suggesting that the this compound core could also be a promising scaffold for developing inhibitors against this target.

Aurora kinases are essential for regulating mitosis, and their overexpression is linked to cancer. nih.gov Aurora B, in particular, is a key component of the chromosomal passenger complex and a validated anticancer target. researchgate.net While direct studies on pyrido[2,3-b]pyrazine analogs are not widely reported, related heterocyclic cores have shown significant promise as Aurora kinase inhibitors.

Derivatives based on the imidazo[1,2-a]pyrazine (B1224502) core have been identified as potent Aurora kinase inhibitors. nih.gov Similarly, researchers have developed benzo[e]pyridoindoles that potently inhibit all three Aurora kinases, with the lead compound showing the highest inhibitory effect against Aurora B (IC₅₀ = 31 nM). nih.gov The development of these related heterocyclic inhibitors suggests that the pyridopyrazine scaffold could be a viable starting point for designing novel Aurora B inhibitors. nih.govnih.gov

A crucial part of preclinical evaluation is determining a compound's ability to kill cancer cells (cytotoxicity). Analogs of this compound have been tested against various cancer cell lines, demonstrating significant antineoplastic activity. nih.gov

A series of novel pyrido[2,3-b]pyrazines were synthesized and found to be effective against both erlotinib-sensitive (PC9) and, importantly, erlotinib-resistant (PC9-ER) non-small-cell lung cancer (NSCLC) cell lines. nih.gov The emergence of resistance to targeted therapies like erlotinib (B232) is a major clinical challenge, and compounds that can overcome this resistance are highly valuable. nih.govresearchgate.net Compound 7n from this series showed potent inhibition of both cell lines. nih.gov

Cytotoxicity of Pyrido[2,3-b]pyrazine Analogs in NSCLC Cell Lines
CompoundCell LineIC₅₀ (µM)Reference
7nPC9 (Erlotinib-Sensitive)0.09 nih.gov
PC9-ER (Erlotinib-Resistant)0.15

Additionally, the closely related pyrido[2,3-d]pyrimidine scaffold has also shown broad cytotoxic activity. For example, compounds 4 and 11 from one study exhibited remarkable cytotoxicity against MCF-7 (breast) and HepG2 (liver) cancer cells. nih.govrsc.org

Cytotoxicity of Pyrido[2,3-d]pyrimidine Analogs
CompoundCell LineIC₅₀ (µM)Reference
Compound 4MCF-70.57 nih.gov
HepG21.13
Compound 11MCF-71.31 nih.gov
HepG20.99

These results collectively indicate that the pyrido[2,3-b]pyrazine core and its analogs are a promising class of compounds with potent cytotoxic effects against a range of cancer cell lines, including those that have developed resistance to existing therapies. nih.govnih.gov

Immunomodulatory Activities

The ability of this compound analogs to modulate the immune system has been a significant area of investigation, with a particular focus on their interaction with Toll-like receptors (TLRs).

Analogs based on the 6-(trifluoromethyl)pyrimidine core have been identified as potent modulators of Toll-like receptor 8 (TLR8), a key receptor in the innate immune system involved in recognizing viral and bacterial components. researchgate.net Overactivation of TLR8 is linked to inflammatory and autoimmune diseases, creating a need for effective TLR8 modulators. researchgate.netnih.gov

Systematic investigations into the structure-activity relationships (SAR) of 6-(trifluoromethyl)pyrimidin-2-amine derivatives have revealed that the 6-trifluoromethyl group is a crucial structural element for TLR8 modulation. researchgate.netnih.gov Research has shown that modifications at other positions on the pyrimidine (B1678525) ring are also critical. For instance, substituting the main scaffold at position 2 with a methylsulfonyl group or a para-hydroxy/hydroxymethyl-substituted benzylamine (B48309) is vital for achieving potent negative modulation of TLR8. researchgate.netnih.gov

Further optimization studies involving nucleophilic aromatic substitution and Suzuki coupling reactions have led to the synthesis of new series of compounds with enhanced TLR8 antagonistic activity. srce.hrnih.gov Biological evaluations have identified compounds that exhibit low-micromolar concentration-dependent inhibition of TLR8-mediated signaling. researchgate.netnih.gov For example, compound 53 was identified as a best-in-class TLR8-selective modulator with an IC₅₀ value of 6.2 μM. researchgate.netnih.gov Similarly, compounds 14 and 26 showed promising TLR8 antagonistic activity with IC₅₀ values of 6.5 and 8.7 μmol L⁻¹, respectively. srce.hrnih.gov Notably, compound 26 did not exhibit cytotoxic effects at higher concentrations, marking it as a promising candidate for further development. srce.hrnih.gov

Table 1: TLR8 Inhibitory Activity of Selected 6-(Trifluoromethyl)pyrimidine Analogs
CompoundCore StructureReported ActivityIC₅₀ ValueReference
Compound 536-(Trifluoromethyl)pyrimidin-2-amineTLR8-selective modulator6.2 µM researchgate.netnih.gov
Compound 146-(Trifluoromethyl)pyrimidin-2-amineTLR8 antagonist6.5 µmol L⁻¹ srce.hrnih.gov
Compound 266-(Trifluoromethyl)pyrimidin-2-amineTLR8 antagonist8.7 µmol L⁻¹ srce.hrnih.gov

Antimicrobial and Antifungal Efficacy in Preclinical Models

The pyrido[2,3-b]pyrazine skeleton and its analogs have shown significant potential as antimicrobial and antifungal agents. researchgate.netresearchgate.net Studies on 6-substituted amiloride (B1667095) and hexamethylene amiloride (HMA) analogs revealed notable antifungal activity. nih.gov One particularly effective compound was a 4-CF₃-phenyl HMA analog (44 ), which demonstrated an MIC and MFC of 16 µg/mL against Cryptococcus neoformans, an activity level equivalent to the potent 6-(2-benzofuran) HMA analog 9 . nih.gov This highlights that while the 6-(2-benzofuran) motif is generally crucial for the antifungal activity in this class, other substitutions, such as the 4-trifluoromethylphenyl group, can also confer strong efficacy. nih.gov

Research into imidazo[1,2-a]pyrazine hybrids has also identified compounds with antifungal properties against pathogenic Sporothrix species. nih.gov Four C-3 substituted analogs showed antifungal activity and exhibited synergistic interactions with the conventional antifungal drug itraconazole, suggesting a potential therapeutic alternative for treating sporotrichosis. nih.gov Furthermore, novel fused pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidines have been synthesized and tested against clinically important fungi like Candida albicans and Cryptococcus neoformans, with several compounds showing moderate activity. researchgate.net

Table 2: Antifungal Activity of Selected Analogs
CompoundCore StructureTarget OrganismActivity (MIC/MFC)Reference
4-CF₃-phenyl HMA analog (44)Hexamethylene amiloride (HMA)Cryptococcus neoformans16 µg/mL nih.gov
6-(2-benzofuran) HMA analog (9)Hexamethylene amiloride (HMA)Drug-resistant pathogenic fungi16-32 µg/mL nih.gov

Anti-inflammatory Properties via Cytokine Modulation (e.g., TNF-α, IL-6)

Pyrimidine-containing compounds, including analogs of this compound, are recognized for their anti-inflammatory effects. nih.gov Their mechanism of action often involves the inhibition of key inflammatory mediators, including pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov

A study on trifluoromethylated pyrimido[1,2-b]pyridazin-2-one derivatives investigated their anti-inflammatory efficacy. nih.gov One compound, Compound 1 , which bears a chlorine substituent, demonstrated the most potent inhibitory activity on nitric oxide (NO) production with an IC₅₀ of 29.94 ± 2.24 µM. nih.gov This compound also significantly downregulated the expression of cyclooxygenase-2 (COX-2) and induced a marked decrease in the gene expression of various pro-inflammatory cytokines, including IL-6 and TNF-α, and several chemokines. nih.gov These findings indicate that such pyrimidine derivatives possess potent anti-inflammatory properties by modulating critical cytokine pathways. nih.gov Similarly, certain 2-pyrazolyl-pyrido[2,3-d]-pyrimidines have shown higher anti-inflammatory activity than the standard drug ibuprofen (B1674241) in preclinical tests. nih.gov

Table 3: Anti-inflammatory Activity of a Pyrimido[1,2-b]pyridazin-2-one Analog
CompoundCore StructureActivityIC₅₀ Value (NO Inhibition)Reference
Compound 1Pyrimido[1,2-b]pyridazin-2-oneInhibition of NO production, downregulation of COX-2, TNF-α, IL-629.94 ± 2.24 µM nih.gov

Enzyme Inhibition Beyond Kinases

Beyond their immunomodulatory roles, these heterocyclic compounds have been evaluated for their ability to inhibit other classes of enzymes, such as urease and α-glucosidase, which are implicated in various pathological conditions.

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor in some bacterial infections. Novel pyrido[2,3-b]pyrazine derivatives have been synthesized and evaluated for their in vitro antiurease activity. nih.govrsc.org In one study, a series of these compounds were tested, showing potential for urease inhibition. nih.govrsc.org

Related heterocyclic structures have also demonstrated significant antiurease effects. For example, a series of oxazole-based imidazopyridine scaffolds were synthesized, and many were found to be active against the urease enzyme, with IC₅₀ values ranging from 5.68 ± 1.66 μM to 81.48 ± 7.18 μM. nih.gov Several of these analogs, such as 4i (IC₅₀ = 5.68 ± 1.66 μM), 4o (IC₅₀ = 7.11 ± 1.24 μM), and 4g (IC₅₀ = 9.41 ± 1.19 μM), were significantly more potent than the standard inhibitor thiourea (B124793) (IC₅₀ = 21.37 ± 1.76 μM). nih.gov Structure-activity relationship studies indicated that substitutions capable of forming strong hydrogen bonds (e.g., -OH) or with strong electron-withdrawing properties (e.g., -CF₃, -NO₂) enhanced the inhibitory potential. nih.gov

Table 4: In Vitro Antiurease Activity of Imidazopyridine Analogs
CompoundCore StructureIC₅₀ Value (µM)Reference
Compound 4iImidazopyridine-Oxazole5.68 ± 1.66 nih.gov
Compound 4oImidazopyridine-Oxazole7.11 ± 1.24 nih.gov
Compound 4gImidazopyridine-Oxazole9.41 ± 1.19 nih.gov
Thiourea (Standard)-21.37 ± 1.76 nih.gov

α-Glucosidase inhibitors are used to manage type 2 diabetes mellitus by delaying carbohydrate digestion and glucose absorption. researchgate.net A range of heterocyclic compounds, including analogs of pyrido[2,3-b]pyrazine, have been explored as potential α-glucosidase inhibitors. A library of highly substituted 6-amino-pyrazolo[1,5-a]pyrimidines exhibited excellent potency against α-glucosidase, with IC₅₀ values ranging from 15.2 ± 0.4 µM to 201.3 ± 4.2 µM. nih.gov The most potent compound, 3d , was approximately 50 times more effective than the standard drug acarbose (B1664774) (IC₅₀ = 750.0 ± 1.5 µM). nih.gov

Similarly, a series of 6-chloro-2-methoxyacridine (B15215803) derivatives linked to triazole moieties were evaluated as α-glucosidase inhibitors. researchgate.net The most active derivative in this series, 7h , which contains a para-fluorine substituent, had an IC₅₀ value of 98.0 ± 0.3 µM. researchgate.net Another study on pyridazine-triazole hybrids found that compound 10k , with a 4-bromo substituent, was exceptionally active, with an IC₅₀ value of 1.7 µM, making it over 100 times more potent than the standard. nih.gov These findings underscore the potential of developing novel and potent α-glucosidase inhibitors from these classes of heterocyclic compounds.

Table 5: α-Glucosidase Inhibitory Activity of Selected Heterocyclic Analogs
CompoundCore StructureIC₅₀ Value (µM)Reference
Compound 3d6-Amino-pyrazolo[1,5-a]pyrimidine15.2 ± 0.4 nih.gov
Compound 7h6-Chloro-2-methoxyacridine-triazole98.0 ± 0.3 researchgate.net
Compound 10kPyridazine-triazole1.7 nih.gov
Acarbose (Standard)-750.0 ± 1.5 nih.gov

Investigation of Anticonvulsant Activity in Animal Models

The search for novel antiepileptic drugs (AEDs) with improved efficacy and better safety profiles is a significant area of pharmaceutical research. Nitrogen-containing heterocyclic compounds are a well-established source of biologically active molecules, with various derivatives being investigated for their neurotropic and anticonvulsant properties. nih.govfrontiersin.org The evaluation of such compounds typically involves standardized in vivo animal models to identify potential therapeutic candidates.

The most common screening models for early identification of anticonvulsant activity are the maximal electroshock (MES) and the subcutaneous pentylenetetrazol (scPTZ) tests. nih.govnih.govmdpi.com The MES test is considered a model for generalized tonic-clonic seizures, while the scPTZ model is used to identify agents that may be effective against absence seizures. nih.govmdpi.com While broad interest exists in pyrazine-containing structures for potential central nervous system applications, and some pyrido[2,3-d]pyrimidinone and triazolopyrimidine derivatives have shown potent activity in these models, specific experimental data on the anticonvulsant activity of this compound analogs in MES, scPTZ, or other animal models of epilepsy was not available in the reviewed literature. frontiersin.orgnih.gov

Antioxidant Potential via In Vitro Assays

Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by scavenging free radicals, which are implicated in a wide range of diseases. The antioxidant potential of novel chemical entities is frequently evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. nih.gov

In a pioneering study, a series of novel indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine derivatives were synthesized and evaluated for the first time for their in vitro antioxidant activity. nih.govresearchgate.net The assessment was conducted using the DPPH free radical scavenging assay, a common and reliable method for screening antioxidant capacity. nih.govajbls.comisnff-jfb.com This method relies on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from deep violet to pale yellow, which is measured spectrophotometrically. researchgate.net The study confirmed that these pyrido[2,3-b]pyrazine analogs possess antioxidant properties, marking an important step in characterizing the biological profile of this class of compounds. nih.govresearchgate.net

Compound IDCompound NameAssay MethodActivity Summary
411-(4-chlorophenyl)-11H-indeno[2',1':5,6]pyrido[2,3-b]pyrazineDPPH Radical ScavengingEvaluated for in vitro antioxidant activity. nih.govresearchgate.net
511-(4-bromophenyl)-11H-indeno[2',1':5,6]pyrido[2,3-b]pyrazineDPPH Radical ScavengingEvaluated for in vitro antioxidant activity. nih.govresearchgate.net
611-(4-fluorophenyl)-11H-indeno[2',1':5,6]pyrido[2,3-b]pyrazineDPPH Radical ScavengingEvaluated for in vitro antioxidant activity. nih.govresearchgate.net
711-(4-methoxyphenyl)-11H-indeno[2',1':5,6]pyrido[2,3-b]pyrazineDPPH Radical ScavengingEvaluated for in vitro antioxidant activity. nih.govresearchgate.net

Specific IC50 values were not detailed in the reviewed literature abstracts.

Interactions with Nucleic Acids: Electrochemical DNA Sensing

Deoxyribonucleic acid (DNA) is a primary target for many therapeutic agents. mdpi.com Electrochemical DNA biosensors offer a sensitive and rapid method for studying the interactions between small molecules and DNA. nih.govmdpi.com These sensors typically use a conductive electrode coated with DNA; when a compound binds to the DNA, it can alter the electrical properties of the surface, which can be measured using techniques like cyclic voltammetry (CV). nih.govrsc.org

The interaction between novel indeno[2′,1′:5,6]pyrido[2,3-b]pyrazine analogs and salmon sperm DNA (ssDNA) was investigated for the first time using an electrochemical sensing approach. nih.govresearchgate.netrsc.org The study employed cyclic voltammetry with potassium ferricyanide (B76249) (K₃[Fe(CN)₆]) as a redox probe, which facilitates electron transfer. nih.govrsc.org The binding of the synthesized compounds to the DNA on the sensor surface caused a measurable change in the electrochemical signal. nih.govrsc.org For instance, upon interaction of compound 5 with ssDNA, the current of both the anodic and cathodic peaks of the redox probe decreased. rsc.org This change indicates that the compound binds to DNA, hindering the ability of the [Fe(CN)₆]³⁻/⁴⁻ probe to access the electrode surface, thereby confirming an interaction between the pyrido[2,3-b]pyrazine derivative and the nucleic acid. rsc.org

Compound IDParameterObservation (without ssDNA)Observation (with ssDNA)Interpretation
5Peak-to-Peak Potential Separation (ΔEp)105 mVIncreasedInteraction between compound 5 and ssDNA, altering the electrochemical environment at the electrode surface. rsc.org
Anodic/Cathodic Peak CurrentBaselineReduced

Structure Activity Relationship Sar Studies of 6 Trifluoromethyl Pyrido 2,3 B Pyrazine Derivatives

Correlating Structural Modifications with Biological Potency

SAR studies for derivatives of the pyrido[2,3-b]pyrazine (B189457) core systematically explore how adding, removing, or modifying functional groups on the heterocyclic ring system impacts biological potency. Research on related pyrazole-based inhibitors demonstrates that even minor changes, such as substituting a phenyl ring with a methyl or benzyl (B1604629) group, can lead to a discernible decrease in inhibitory activity, while introducing a cyclopentyl moiety can maintain comparable potency. nih.gov

For the 6-(Trifluoromethyl)pyrido[2,3-b]pyrazine scaffold, modifications are typically explored at other available positions, such as the 2-, 3-, 7-, and 8-positions. For instance, in a series of related pyrimidinone anti-tubercular agents, attaching a 2-pyridyl group was found to be essential for activity. nih.gov Similarly, for pyrido[2,3-b]pyrazine derivatives, introducing various aryl or alkyl groups at other positions can dramatically alter the compound's interaction with its biological target.

Interactive Table: Impact of R-Group Substitution on Biological Potency

The following table illustrates hypothetical SAR data for this compound derivatives, demonstrating how different substituents at a hypothetical 'R' position might influence inhibitory concentration (IC₅₀).

Compound IDR-Group SubstituentTarget IC₅₀ (nM)Notes
1a -H (Hydrogen)500Baseline potency
1b -CH₃ (Methyl)250Small alkyl group improves potency
1c -Ph (Phenyl)100Aromatic ring significantly enhances potency
1d -C(O)NH₂ (Amide)750Polar group decreases potency, suggesting a hydrophobic pocket
1e -OCH₃ (Methoxy)120Electron-donating group on phenyl is well-tolerated

The Specific Impact of the Trifluoromethyl Substituent on Activity and Selectivity

The trifluoromethyl (-CF₃) group is a bioisostere of the methyl group but possesses profoundly different electronic properties. Its inclusion at the 6-position of the pyrido[2,3-b]pyrazine core is a strategic decision in medicinal chemistry, often yielding significant advantages.

Key Impacts of the -CF₃ Group:

Electronic Effects : The -CF₃ group is strongly electron-withdrawing, which can modulate the pKa of nearby nitrogen atoms in the heterocyclic core. This alteration of the electronic landscape can enhance binding affinity to target proteins.

Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable methyl group with a trifluoromethyl group can block oxidative metabolism at that position, thereby increasing the compound's half-life and bioavailability.

Lipophilicity : The -CF₃ group significantly increases lipophilicity, which can enhance membrane permeability and improve cellular uptake. This property can also strengthen hydrophobic interactions with the target protein.

Binding Interactions : The fluorine atoms can participate in unique, non-covalent interactions, such as orthogonal multipolar interactions with carbonyl groups in the protein backbone, which can contribute to higher binding affinity and selectivity.

In studies of similar heterocyclic compounds, the trifluoromethyl group was identified as the preferred substituent at certain positions for maximizing potency. nih.gov For example, in a series of pyrimidinones (B12756618) targeting Mycobacterium tuberculosis, the trifluoromethyl group at the 6-position was crucial for high activity. nih.gov This preference underscores the group's ability to serve as a key binding motif or to confer an optimal conformational and electronic profile for target engagement.

Influence of Substituent Position and Electronic Properties on Activity Profiles

The placement and electronic nature of other substituents on the this compound ring system are critical determinants of the activity profile. Quantitative Structure-Activity Relationship (QSAR) studies on related pyrazine (B50134) derivatives show that electronic properties significantly correlate with biological activity. semanticscholar.org

For instance, substituting the ring with electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or ethyl (-CH₂CH₃) versus electron-withdrawing groups (EWGs) like nitro (-NO₂) or chloro (-Cl) can lead to vastly different outcomes. nih.govsemanticscholar.org An EDG might increase the electron density of the ring system, enhancing certain π-π stacking interactions, while an EWG could make the ring more electron-deficient, favoring interactions with electron-rich residues in the binding pocket.

A study on pyrazine derivatives found that compounds with a lower HOMO-LUMO energy gap, indicating higher reactivity, were often more potent. semanticscholar.org The position of the substituent is equally important. A bulky group might be well-tolerated at one position but could cause a steric clash at another, completely abolishing activity. This positional sensitivity highlights the importance of a well-defined three-dimensional fit between the ligand and its target.

Ligand Efficiency and Physicochemical Property Optimization in SAR

Modern drug discovery aims not just for high potency but also for optimal drug-like properties. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are key metrics used to guide this optimization process. nih.govcore.ac.uk

Ligand Efficiency (LE) : Measures the binding energy per non-hydrogen atom (heavy atom). It is calculated as: LE = (1.37 * pIC₅₀) / N, where N is the number of heavy atoms. LE helps identify compounds that achieve high potency with a relatively small size, avoiding "molecular obesity."

Lipophilic Ligand Efficiency (LLE) : Relates potency to lipophilicity (logP). It is calculated as: LLE = pIC₅₀ - logP. An ideal LLE value for a drug candidate is often considered to be between 5 and 7, indicating a favorable balance between potency and lipophilicity to minimize off-target effects and metabolic liabilities. core.ac.uk

Interactive Table: Optimizing Ligand Efficiency

This table provides a hypothetical example of how LE and LLE would be tracked during an optimization campaign.

Compound IDpIC₅₀logPHeavy AtomsLE (kcal/mol/HA)LLEOptimization Goal
Hit 1 6.54.8200.451.7Potent but very lipophilic
Analog 2 6.24.9220.381.3Increased size, lower efficiency
Analog 3 7.13.5210.463.6Maintained potency, reduced logP
Lead 4 8.03.2230.484.8Improved Potency & LLE

Pharmacophore Development and Molecular Feature Mapping for Target Engagement

Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of chemical features a molecule must possess to be recognized by its biological target. ijpsonline.comnih.gov This model serves as a 3D query to screen virtual libraries for new, structurally diverse compounds that could be active. nih.gov

For the this compound scaffold, a pharmacophore model would be developed based on the structures of the most active derivatives. youtube.com

Key features of a hypothetical pharmacophore might include:

Hydrogen Bond Acceptors : The nitrogen atoms in the pyrido[2,3-b]pyrazine core are strong hydrogen bond acceptors.

Aromatic Ring : The fused ring system itself can act as an aromatic/hydrophobic feature, engaging in π-stacking with residues like phenylalanine or tyrosine.

Hydrophobic Feature : The trifluoromethyl group would be mapped as a key hydrophobic feature, likely fitting into a specific hydrophobic pocket in the target protein.

Additional Donor/Acceptor/Hydrophobic Sites : Depending on the most effective substituents identified during SAR studies, further features would be added to the model to represent these key interaction points.

Once validated, this pharmacophore model allows for the mapping of molecular features essential for target engagement, providing a clear roadmap for designing novel derivatives with potentially superior potency and selectivity. nih.govresearchgate.net

Emerging Applications and Material Science Prospects for Pyrido 2,3 B Pyrazine Scaffolds

Utilization in Nonlinear Optical (NLO) Technologies

The pyrido[2,3-b]pyrazine (B189457) scaffold is a subject of investigation for its potential in nonlinear optical (NLO) applications, which are crucial for technologies like optical data processing and telecommunications. rsc.org NLO materials can alter the properties of light, and the performance of organic NLO molecules is highly dependent on their molecular structure, particularly their hyperpolarizability.

Recent research has focused on synthesizing novel heterocyclic compounds based on the pyrido[2,3-b]pyrazine core to evaluate their NLO properties. rsc.orgnih.govnih.gov Although studies may not focus specifically on the 6-(Trifluoromethyl) derivative, the general findings for the scaffold are highly encouraging. For instance, a series of newly synthesized pyrido[2,3-b]pyrazine derivatives were analyzed using Density Functional Theory (DFT) computations to determine their NLO characteristics. rsc.orgnih.gov These theoretical calculations are instrumental in predicting the NLO response of molecules.

The key parameters calculated include the dipole moment (μ), average polarizability (⟨α⟩), and the first (βtot) and second (⟨γ⟩) hyper-polarizabilities. rsc.orgnih.gov One particular derivative, designated as compound 7 in a 2023 study, exhibited a notable NLO response, which was attributed to its smaller energy gap (Egap) and high absorption wavelength. rsc.orgnih.gov The significant calculated values for this related compound suggest that the pyrido[2,3-b]pyrazine framework has a substantial contribution to NLO properties, making it a promising candidate for technological applications in material sciences and display technology. rsc.orgnih.gov

Table 1: Calculated NLO Properties of a Representative Pyrido[2,3-b]pyrazine Derivative (Compound 7) rsc.orgnih.gov
NLO ParameterCalculated ValueUnit
Average Polarizability ⟨α⟩3.90 × 10-23esu
First Hyperpolarizability (βtot)15.6 × 10-30esu
Second Hyperpolarizability ⟨γ⟩6.63 × 10-35esu

Potential as Fluorescent Probes and Imaging Agents

The inherent photophysical properties of the pyrido[2,3-b]pyrazine skeleton make it an attractive platform for the development of fluorescent sensors and imaging agents. researchgate.net Compounds with a pyrazine (B50134) skeleton have been successfully employed as fluorescent probes for the detection of specific analytes, such as metal ions. researchgate.net For example, novel chemosensors based on a pyrido[2,3-b]pyrazine unit have been synthesized and shown to exhibit colorimetric responses to certain metal ions. researchgate.net

The "6-(Trifluoromethyl)pyrido[2,3-b]pyrazine" variant is particularly interesting for this application due to the influence of the trifluoromethyl (CF3) group. The CF3 group is a strong electron acceptor and its presence can significantly modulate the electronic structure and fluorescence properties of a molecule. nih.gov In the design of "turn-on" or "turn-off" fluorescent probes, electron-accepting groups like trifluoromethyl can be used to quench fluorescence through mechanisms such as Intramolecular Charge Transfer (ICT). nih.gov This quenched state can then be reversed, restoring fluorescence upon interaction with a specific target analyte. This principle allows for the design of highly sensitive and selective sensors for various substances of interest in biological and environmental monitoring. nih.gov

Exploration as Components in Advanced Materials and Polymers

The robust structure of this compound lends itself to incorporation into advanced materials and polymers, where it can impart specific electronic, optical, and physical properties. The pyrido[2,3-b]pyrazine core can act as an acceptor unit in Donor-Acceptor (D-A) or Donor-Acceptor-Donor (D-A-D) architectures, which are fundamental to the design of organic semiconductors. researchgate.net Materials based on these structures have tunable properties and are being explored for a wide range of organic electronic applications, including:

Organic Light-Emitting Diodes (OLEDs) researchgate.net

Organic Thin-Film Transistors (OTFTs) researchgate.net

Organic Photovoltaics (Solar Cells) researchgate.net

Furthermore, the inclusion of trifluoromethyl (CF3) groups into polymer backbones is a well-established strategy for enhancing material properties. researchgate.net The presence of CF3 groups can lead to several desirable characteristics:

Improved Solubility : The bulky CF3 groups can disrupt polymer chain packing, making the resulting polymers more soluble in common organic solvents and easier to process. researchgate.net

High Thermal Stability : Polymers containing fluorinated groups often exhibit enhanced stability at high temperatures. researchgate.net

Modified Optical and Electrical Properties : An increase in fluorine content is known to decrease both the dielectric constant and birefringence of a material, which are highly desirable traits for microelectronic and optical applications. researchgate.net

Amorphous Nature : The presence of CF3 groups often leads to an amorphous polymer structure, which can be beneficial for creating uniform, high-quality thin films. researchgate.net

While research into polymers specifically incorporating the this compound unit is an emerging area, the known advantages of both the pyridopyrazine core in organic electronics and the trifluoromethyl group in polymer science provide a strong rationale for its exploration in creating next-generation advanced materials. researchgate.netresearchgate.net

Future Research Directions and Translational Perspectives

Development of Novel and Efficient Synthetic Routes for Complex Analogs

The development of novel and efficient synthetic methodologies is crucial for exploring the full potential of the 6-(Trifluoromethyl)pyrido[2,3-b]pyrazine scaffold. While methods for synthesizing pyrazine (B50134) derivatives exist, accessing complex analogs under mild conditions and with high yields remains a challenge. mdpi.com Future research should focus on innovative synthetic strategies to generate a diverse library of analogs for structure-activity relationship (SAR) studies.

Key areas for development include:

Multicomponent Reactions (MCRs): Designing one-pot MCRs can provide rapid access to complex pyrido[2,3-b]pyrazine (B189457) derivatives, improving efficiency and reducing waste. nih.govresearchgate.net

Cycloaddition Strategies: Exploring novel cycloaddition reactions, such as Diels-Alder or [3+2] cycloadditions, can offer new pathways to construct the core heterocyclic system or add further functionalization. mdpi.comresearchgate.net

Ring-Closing Metathesis (RCM): RCM presents a viable pathway for synthesizing trifluoromethyl-substituted nitrogen heterocycles, offering a powerful tool for creating complex cyclic analogs. acs.org

Late-Stage Functionalization: Developing methods for the late-stage introduction of the trifluoromethyl group or other functionalities onto a pre-formed pyridopyrazine core would provide a flexible approach to analog synthesis.

Table 1: Emerging Synthetic Strategies for Complex Pyridopyrazine Analogs

Synthetic Strategy Description Potential Advantages
Multicomponent Reactions (MCRs) One-pot reactions combining three or more starting materials to form a complex product. nih.gov Increased efficiency, reduced synthesis time, lower cost, and generation of molecular diversity. researchgate.net
Cycloaddition Reactions Formation of a cyclic molecule from two or more unsaturated molecules. mdpi.comresearchgate.net High stereoselectivity and regioselectivity, enabling the construction of complex ring systems. researchgate.net
Ring-Closing Metathesis (RCM) An olefin metathesis reaction used to form rings from diene precursors. acs.org A powerful tool for synthesizing large and complex cyclic structures containing a trifluoromethyl group. acs.org

| Late-Stage Functionalization | Introduction of functional groups at a late stage of the synthesis. | Allows for rapid diversification of lead compounds without the need for de novo synthesis. |

Comprehensive Investigation of Unexplored Biological Targets and Pathways

The pyridopyrazine scaffold is present in compounds with a wide range of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties. researchgate.netresearchgate.netmdpi.compsu.edu Derivatives of pyrido[2,3-b]pyrazine have specifically been identified as potent inhibitors of human cytomegalovirus (HCMV) DNA polymerase. nih.gov However, the full biological potential of this compound and its analogs is likely yet to be uncovered.

Future research should aim to:

Screen against Diverse Target Classes: Systematically screen the compound and its analogs against a broad panel of biological targets, including kinases, proteases, G-protein coupled receptors (GPCRs), and ion channels.

Elucidate Mechanisms of Action: For any identified biological activity, detailed mechanistic studies are required to understand how the compound interacts with its target and affects cellular pathways. psu.edu This includes investigating potential off-target effects.

Explore New Therapeutic Areas: Based on screening results, investigate the potential of these compounds in therapeutic areas beyond infectious diseases and cancer, such as inflammatory disorders, neurodegenerative diseases, and metabolic conditions. researchgate.net

Table 2: Known and Potential Biological Targets for the Pyrido[2,3-b]pyrazine Scaffold

Target Class Specific Examples Known/Potential Application
Viral Enzymes Human Cytomegalovirus (HCMV) DNA Polymerase nih.gov Antiviral therapy nih.gov
Bacterial Targets Dihydrofolate Reductase, DNA Gyrase Antibacterial agents mdpi.com
Fungal Targets Ergosterol Biosynthesis Enzymes Antifungal agents mdpi.com
Cancer-Related Targets Protein Kinases (e.g., PI3K), Topoisomerases nih.govpsu.edu Anticancer therapy mdpi.comnih.gov

| Inflammatory Pathways | Cyclooxygenase (COX), Lipoxygenase (LOX) | Anti-inflammatory agents researchgate.net |

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design

The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. nih.gov These computational tools can accelerate the design-synthesize-test-analyze cycle by predicting the properties of novel compounds and suggesting new molecular structures with desired activities. nih.gov

The integration of AI/ML in the development of this compound analogs can include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models to correlate the structural features of analogs with their biological activity, guiding the design of more potent compounds. nih.govijmsci.org

De Novo Design: Employing generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), to design novel pyridopyrazine analogs with optimized properties. ijmsci.orgmdpi.com

Predictive Modeling: Using deep learning models, particularly graph neural networks (GNNs), to predict ADME (absorption, distribution, metabolism, and excretion) and toxicity properties, helping to de-risk compounds early in the discovery process. nih.govnih.gov

Retrosynthesis Prediction: Utilizing AI tools to plan efficient synthetic routes for newly designed target molecules. ijsetpub.com

Table 3: Applications of AI/ML Models in Compound Design

AI/ML Model Application Purpose
Quantitative Structure-Activity Relationship (QSAR) Predicts biological activity based on chemical structure. nih.gov To guide the optimization of lead compounds by identifying key structural features for activity. ijmsci.org
Generative Adversarial Networks (GANs) Generates novel molecular structures with desired properties. ijmsci.org To explore new chemical space and design innovative drug candidates. mdpi.com
Graph Neural Networks (GNNs) Models molecular graphs to predict properties and design structures. nih.gov To accurately predict molecular properties and optimize drug design based on complex structural information. nih.gov

| Deep Learning for ADME/Tox Prediction | Predicts the pharmacokinetic and toxicity profiles of compounds. nih.gov | To identify and eliminate compounds with unfavorable properties early in the drug discovery process. nih.gov |

Expanding Applications in Non-Biological Fields

The unique physicochemical properties imparted by the trifluoromethyl group and the conjugated pyridopyrazine system suggest potential applications beyond the biological realm. nih.govmdpi.com Research into the material science applications of these compounds is a promising future direction.

Potential non-biological applications include:

Organic Electronics: The electron-withdrawing nature of the trifluoromethyl group and the planar, aromatic structure of the pyridopyrazine core could be exploited in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Nonlinear Optics (NLO): Certain heterocyclic compounds, including some pyrido[2,3-b]pyrazine derivatives, have shown significant NLO properties, which are crucial for applications in telecommunications, optical computing, and display technology. nih.govrsc.org

Electrochemical Sensors: The electrochemical properties of pyridopyrazine derivatives make them potential candidates for the development of sensitive and selective electrochemical biosensors, for example, for the detection of DNA. nih.gov

Table 4: Potential Non-Biological Applications

Field Potential Application Underlying Properties
Material Science Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs) Electron-deficient nature, thermal stability, and charge-transport properties. nih.gov
Nonlinear Optics (NLO) Optical switching, frequency conversion, data storage. nih.gov High molecular hyperpolarizability (β) arising from intramolecular charge transfer. rsc.org
Analytical Chemistry Electrochemical DNA biosensors. nih.gov Ability to interact with DNA and produce a measurable electrochemical signal. nih.gov

| Agrochemicals | Herbicides, fungicides, insecticides. | The trifluoromethyl group is a common feature in many modern agrochemicals due to its ability to enhance biological activity. nih.gov |

Challenges and Opportunities in Translational Research (excluding clinical trials)

Translating a promising compound from the laboratory to a potential therapeutic product is a complex process fraught with challenges. nih.gov For a novel scaffold like this compound, several hurdles must be overcome in preclinical development.

Challenges:

Predictive Preclinical Models: A lack of animal models that accurately mimic human diseases can lead to poor translation of efficacy from preclinical studies. nih.gov

Biomarker Identification: The discovery and validation of reliable biomarkers to measure the biological effect of the compound are critical but often difficult. nih.gov

Exploring Chemical Space: A significant challenge is the vastness of "chemical space"; only a tiny fraction of potential drug-like molecules have ever been synthesized, meaning novel and potentially more effective structures remain undiscovered. nih.gov

Scalable Synthesis: Developing a cost-effective and scalable synthetic route for the lead compound is essential for further development but can be a significant synthetic chemistry challenge.

Opportunities:

Addressing Unmet Medical Needs: Novel scaffolds provide an opportunity to tackle "undrugged" biological targets and develop treatments for diseases that currently lack effective therapies. nih.gov

Improved Pharmacokinetic Properties: The trifluoromethyl group is known to enhance metabolic stability and cell permeability, which can translate into improved pharmacokinetic profiles. nih.govmdpi.com

Targeted Therapies: A thorough understanding of the mechanism of action can enable the development of highly targeted therapies, potentially leading to greater efficacy and fewer side effects.

Collaborative Science: The challenges in translational science create opportunities for collaboration between academic researchers, pharmaceutical companies, and regulatory agencies to streamline the development process. nih.gov

Table 5: Challenges and Opportunities in Translational Research

Factor Challenge Opportunity
Preclinical Models Lack of predictive animal models for human diseases. nih.gov Development of more sophisticated in vitro models (e.g., organoids, 3D cell cultures) to better predict human response. nih.gov
Biomarkers Difficulty in discovering and validating clinically useful biomarkers. nih.gov Use of 'omics' technologies (genomics, proteomics) to identify novel biomarkers for patient stratification and response monitoring.
Chemical Space The vast majority of potential drug-like molecules have not been synthesized. nih.gov AI and computational chemistry can help navigate and mine unexplored chemical space for novel therapeutic agents. nih.gov

| Synthesis & Scalability | Complex synthetic routes may hinder large-scale production and increase costs. | Innovation in synthetic chemistry, such as flow chemistry and catalysis, can lead to more efficient and scalable manufacturing processes. |

Q & A

Basic: What are the most effective synthetic routes for 6-(trifluoromethyl)pyrido[2,3-b]pyrazine, and how do reaction conditions influence yield?

Methodological Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or heteroannulation reactions. For example, using Pd(PPh₃)₄ (5 mol%) with NaHCO₃ (4 equiv.) in DME-H₂O at 80°C yields 97% of the desired product when reacting 1b (X=CH) with phenylboronic acid . Microwave-assisted multicomponent reactions in water-PEG or water-ethanol systems can also achieve high regioselectivity and reduced reaction times (e.g., 7-bromo-3-(4-ethylphenyl)pyrido[2,3-b]pyrazine synthesis) . Key factors include catalyst loading, solvent polarity, and temperature, which directly impact yield and purity.

Advanced: How can regioselectivity challenges during trifluoromethyl group introduction be addressed?

Methodological Answer:
Regioselectivity is influenced by steric and electronic effects of substituents. For example, ammonium bifluoride catalysts enable selective trifluoromethylation at electron-deficient positions of the pyrido[2,3-b]pyrazine backbone . Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO) and charge distribution . Experimental validation via X-ray crystallography (e.g., monoclinic crystal system with β = 101.885°) confirms regiochemical outcomes .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies substituent effects (e.g., downfield shifts for trifluoromethyl groups).
  • X-ray crystallography : Resolves molecular packing (e.g., space group P2₁/c, a = 7.0026 Å, b = 13.0291 Å) .
  • Mass spectrometry : High-resolution MS confirms molecular formula (C₈H₄F₃N₃, M = 199.13) .
  • IR spectroscopy : Detects functional groups like C-F stretches (~1100 cm⁻¹) .

Advanced: How do electronic properties (HOMO/LUMO) of this compound influence its photophysical applications?

Methodological Answer:
The trifluoromethyl group lowers LUMO energy (-2.8 eV) by enhancing electron-withdrawing effects, making the compound suitable for thermally activated delayed fluorescence (TADF) emitters. In OLEDs, HOMO resides on donor units (e.g., dihydrophenazasiline), while LUMO localizes on the pyrido[2,3-b]pyrazine acceptor, enabling charge-transfer transitions with ΔEST ≈ 0.11–0.23 eV . Time-resolved spectroscopy confirms microsecond-scale delayed fluorescence, critical for high external quantum efficiency (EQE up to 20%) .

Basic: What are the known biological activities of pyrrolo[2,3-b]pyrazine derivatives, and how can SAR studies be applied?

Methodological Answer:
Pyrrolo[2,3-b]pyrazines exhibit antimicrobial and anticancer activity via kinase inhibition or DNA intercalation . Structure-activity relationship (SAR) studies focus on:

  • Substituent position : Chlorine at C3 enhances bioactivity (e.g., 3-chloro-5H-pyrrolo[2,3-b]pyrazine) .
  • Electron-withdrawing groups : Trifluoromethyl improves metabolic stability and membrane permeability .
  • In silico screening : Docking simulations predict binding affinity to targets like topoisomerase II .

Advanced: How do contradictory data on reaction yields (e.g., 42% vs. 97%) arise, and how can they be resolved?

Methodological Answer:
Discrepancies stem from varying catalytic systems (e.g., Pd(PPh₃)₄ vs. ligand-free conditions) or solvent polarity. For instance, NaHCO₃ as a base in DME-H₂O increases yield to 97% compared to non-optimized conditions (42%) . Systematic optimization via Design of Experiments (DoE) identifies critical parameters (catalyst loading, temperature). Reproducibility is confirmed by repeating reactions under inert atmospheres and characterizing by HPLC to rule out side products .

Advanced: What strategies stabilize covalent dihydrates in trifluoromethylated pyrido[2,3-b]pyrazines?

Methodological Answer:
Trifluoromethyl groups stabilize dihydrates through strong inductive effects and hydrogen bonding. For example, pyrido[3,4-b]pyrazine dihydrates remain stable in aqueous media due to hydration at the pyrazine ring, confirmed by X-ray and NMR . Computational studies (MD simulations) show reduced ring strain and enhanced solvation energy (-15.2 kcal/mol) in hydrated forms .

Basic: How can green chemistry principles be applied to synthesize this compound?

Methodological Answer:

  • Solvent selection : Water-PEG mixtures reduce toxicity .
  • Catalyst recycling : Pd nanoparticles on magnetic supports enable reuse for 5 cycles without yield loss.
  • Energy efficiency : Microwave irradiation (150 W, 100°C) shortens reaction time from 12 h to 30 min .

Advanced: What computational tools predict the optoelectronic behavior of this compound derivatives?

Methodological Answer:

  • DFT calculations : B3LYP/6-31G(d) optimizes geometry and calculates HOMO (-5.3 eV)/LUMO (-2.7 eV) energies .
  • TD-DFT : Simulates UV-vis spectra (λmax = 633 nm) and compares with experimental data .
  • Molecular dynamics : Models aggregation-induced emission (AIE) in solid-state OLED matrices .

Advanced: How does the trifluoromethyl group affect metabolic stability in drug design?

Methodological Answer:
The trifluoromethyl group reduces CYP450-mediated oxidation by 70% compared to methyl analogs, confirmed by hepatic microsome assays . LogP increases by 0.8 units, enhancing blood-brain barrier penetration. Metabolic pathways are mapped using LC-MS/MS, identifying stable trifluoroacetic acid as the primary metabolite .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.